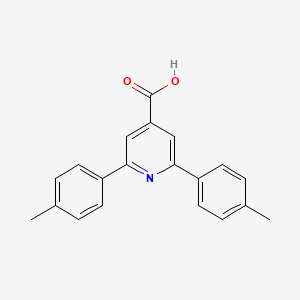

2,6-Dip-tolylpyridine-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H17NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,6-bis(4-methylphenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C20H17NO2/c1-13-3-7-15(8-4-13)18-11-17(20(22)23)12-19(21-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,22,23) |

InChI Key |

XLAPFZONUWXNDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di P Tolylpyridine 4 Carboxylic Acid and Its Derivatives

Historical and Established Approaches to Pyridine-4-carboxylic Acid Synthesis

The synthesis of the pyridine (B92270) ring is a foundational topic in heterocyclic chemistry, with several classical methods still in use today. These methods, while historically significant, often come with inherent drawbacks.

The de novo synthesis of pyridine rings has traditionally been dominated by condensation reactions. nih.gov The Hantzsch Pyridine Synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine ring. wikipedia.orgambeed.com While effective for creating certain substitution patterns, the classical Hantzsch synthesis has several limitations, including often harsh reaction conditions, long reaction times, and the generation of symmetrical pyridines, making the synthesis of asymmetrically substituted derivatives challenging. wikipedia.orgnih.gov

Another classical method is the Chichibabin Pyridine Synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This method is valued for its use of inexpensive and readily available precursors. However, it is often plagued by low yields and a lack of regioselectivity, which limits its application for producing highly functionalized, complex pyridines. wikipedia.org

General limitations of these conventional pathways include:

Limited Scope: The reactions are often not compatible with a wide range of functional groups. nih.govnih.gov

Harsh Conditions: Many classical syntheses require high temperatures and strong acids or bases. wikipedia.org

Low Yields: The formation of side products can significantly reduce the yield of the desired pyridine derivative. wikipedia.orgwikipedia.org

Poor Atom Economy: Condensation reactions often produce stoichiometric amounts of waste, such as water, which is not environmentally ideal. nih.gov

Targeted Synthesis of 2,6-Di-p-tolylpyridine-4-carboxylic Acid

Creating the specific 2,6-di-p-tolylpyridine-4-carboxylic acid molecule requires more targeted and refined strategies than the general methods described above. These approaches can be divided into those that build the pyridine ring from scratch and those that functionalize a pre-existing pyridine core.

Constructing the fully substituted pyridine ring in a single, convergent process is an attractive strategy. The Kröhnke Pyridine Synthesis provides a powerful method for generating highly functionalized pyridines under mild conditions. wikipedia.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes and aromatizes to yield the pyridine. wikipedia.orgquimicaorganica.org

For the synthesis of 2,6-di-p-tolylpyridine-4-carboxylic acid, a plausible Kröhnke-type approach would involve the reaction of a 1,5-diketone derivative with an ammonia source. For instance, the tandem reaction of pyridin-4-carbaldehyde with methyl aryl ketones can produce 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which upon treatment with ammonium acetate, cyclize to form 2,6-diaryl-4-(pyridin-4′-yl)pyridines. researchgate.net

An alternative and widely used strategy is to start with a pyridine ring that is already functionalized at the desired positions for modification. The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds and is exceptionally well-suited for this purpose. libretexts.org

This approach would begin with a 2,6-dihalopyridine-4-carboxylic acid, such as 2,6-dichloropyridine-4-carboxylic acid. This starting material can be prepared via various methods, including the halogenation of pyridine derivatives. researchgate.net The two halogen atoms at the 2- and 6-positions serve as handles for the cross-coupling reaction.

The core of the synthesis is the palladium-catalyzed coupling of the dihalopyridine with two equivalents of p-tolylboronic acid. The general catalytic cycle for the Suzuki reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine ring to form a palladium(II) species.

Transmetalation: In the presence of a base, the organic group (p-tolyl) is transferred from the boronic acid to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This method is highly modular, allowing for the introduction of a wide variety of aryl groups, and has become a cornerstone for the synthesis of biaryl and heterobiaryl compounds. nih.govbeilstein-journals.org

The success of any synthetic route, particularly transition-metal-catalyzed reactions like the Suzuki coupling, is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and selectivity include the choice of catalyst, ligand, base, and solvent.

For the Suzuki-Miyaura coupling of halopyridines, the selection of these components is critical.

Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine (B1218219) ligands that promote the oxidative addition step and stabilize the catalytic species. libretexts.org

Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. acs.org Stronger bases and larger cations have been shown to accelerate the coupling of sterically hindered substrates. acs.org

Solvent: The choice of solvent affects the solubility of the reactants and the efficacy of the base. Common solvents include dimethoxyethane (DME), toluene, and mixtures including water.

The following table summarizes how reaction conditions can be optimized for a generic Suzuki-Miyaura coupling to synthesize a 2,6-diarylpyridine.

| Parameter | Condition | Rationale / Effect on Yield |

|---|---|---|

| Catalyst/Ligand | Pd(PPh₃)₄ | Standard, widely used catalyst. Effective for many substrates but can be slow with less reactive halides (e.g., chlorides). |

| Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, leading to higher turnover numbers and improved yields, especially for challenging substrates like chloropyridines. libretexts.org | |

| Base | K₂CO₃ or Na₂CO₃ | Commonly used, moderately strong bases. Effective in many cases but may be insufficient for sterically hindered or electron-rich substrates. |

| K₃PO₄ or Cs₂CO₃ | Stronger bases that can significantly improve reaction rates and yields, particularly with bulky boronic acids and less reactive halides. acs.org | |

| Solvent | Toluene/H₂O | Biphasic system that works well with water-soluble bases like K₂CO₃. |

| DME or Dioxane | Aprotic polar solvents that can enhance the solubility of reagents and improve reaction efficiency. acs.org |

Advanced and Atom-Economical Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing "green" and efficient reactions that minimize waste and maximize the incorporation of atoms from the starting materials into the final product. illinois.edu This has led to the development of advanced protocols for pyridine synthesis.

One of the most powerful modern strategies is C-H bond activation/functionalization . acs.orgbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials (like halopyridines) by directly converting a C-H bond on the pyridine ring into a C-C bond. nih.govacs.org For example, a nickel or iron-catalyzed direct C-2 arylation of a pyridine with a Grignard reagent or an arylboronic acid could offer a more direct and atom-economical route to 2,6-diarylpyridines. nih.govnih.gov These methods streamline synthesis by reducing the number of steps, thus saving resources and reducing waste. acs.org

Multicomponent reactions (MCRs) are another hallmark of atom-economical synthesis. nih.gov These reactions combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. nih.govmdpi.com A three-component synthesis of polysubstituted pyridines based on a catalytic aza-Wittig reaction followed by a Diels-Alder cycloaddition is an example of a modern, efficient approach to building diverse pyridine structures. nih.gov Such strategies offer rapid access to complex molecules from simple precursors with high efficiency and minimal waste. oist.jp

One-Pot Reaction Sequences for Substituted Pyridine Carboxylic Acids

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple precursors in a single operation, avoiding the need to isolate intermediates. nih.gov These strategies are particularly well-suited for the synthesis of highly substituted pyridines.

A prominent method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone. core.ac.uk A modern, modified version of this reaction allows for a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia source (like ammonium acetate) without requiring an additional acid catalyst. organic-chemistry.org This approach offers excellent control over regiochemistry and generally produces high yields of the pyridine product. organic-chemistry.org For the synthesis of a 4-carboxy-substituted pyridine, a β-keto ester with a carboxylate group at the appropriate position would be a required building block.

Researchers have developed novel one-pot protocols for 4-substituted pyridine-2,6-dicarboxylic acid derivatives by reacting pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form a dihydropyran intermediate. This intermediate is then reacted in the same pot with ammonium acetate under mild conditions to yield the desired pyridine structure. oist.jp Another efficient one-pot, three-component method involves the cyclo-condensation of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) using a magnetically recoverable nano copper ferrite (B1171679) catalyst. nanoscalereports.com

Table 1: Comparison of Selected One-Pot Pyridine Synthesis Methodologies

| Method | Key Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Alkynone, Ammonium acetate | Reflux in ethanol | High regioselectivity, Acid-free, Good to excellent yields. organic-chemistry.org |

| Dihydropyran Intermediate | Pyruvates, Aldehydes, Ammonium acetate | Pyrrolidine-acetic acid | Mild conditions, High atom economy. oist.jp |

| Nano Ferrite Catalysis | Aromatic aldehyde, Malononitrile, Phenol | Nano copper ferrite, 50°C | Magnetically separable/reusable catalyst, Efficient. nanoscalereports.com |

| Microwave-Assisted | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave irradiation in ethanol | Short reaction times (2-7 min), Excellent yields (82-94%). nih.gov |

Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition metal catalysis provides powerful and versatile tools for constructing pyridine rings, often through pathways that are thermally inaccessible. acsgcipr.org A particularly effective method is the [2+2+2] cycloaddition reaction, which can assemble the pyridine core in a single step from two alkyne molecules and a nitrile. magtech.com.cn This strategy is highly convergent and atom-efficient. For 2,6-di-p-tolylpyridine-4-carboxylic acid, the synthesis could conceptually involve the cycloaddition of two molecules of 4-ethynyltoluene (B1208493) with a nitrile bearing the carboxylic acid functionality (or a precursor group).

Various transition metals, including cobalt, rhodium, ruthenium, iron, and nickel, have been shown to catalyze these transformations. magtech.com.cnnih.gov Iron-catalyzed cyclization of ketoxime acetates with aldehydes represents another efficient route to symmetrical pyridines. acsgcipr.org Asymmetric versions of the [2+2+2] cycloaddition have also been developed, enabling the synthesis of chiral, highly substituted pyridines, which is significant for medicinal chemistry applications. researchgate.net

While cycloadditions build the ring system, cross-coupling reactions are essential for introducing the aryl substituents. Palladium-catalyzed reactions like the Suzuki or Stille coupling could be employed on a pre-formed dihalopyridine-4-carboxylic acid ester to introduce the p-tolyl groups at the 2- and 6-positions.

Table 2: Overview of Metal Catalysts in Pyridine Synthesis

| Catalyst Type | Reaction | Substrates | Significance |

|---|---|---|---|

| Cobalt (Co) | [2+2+2] Cycloaddition | Alkynes, Nitriles | Efficient for constructing substituted pyridines, including chiral variants. magtech.com.cnresearchgate.net |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Alkynes, Nitriles | High catalytic activity for pyridine formation. magtech.com.cn |

| Iron (Fe) | Radical Cycloaddition | Ketoxime carboxylates, Aldehydes | Utilizes an earth-abundant, less toxic metal. acsgcipr.orgnih.gov |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki) | Dihalopyridine, Arylboronic acid | Key for functionalizing a pre-existing pyridine ring with aryl groups. |

| Copper (Cu) | Cyclization | Pyridine, Acetophenone, Nitroolefin | Enables synthesis under solvent-free conditions. nih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. researchgate.net The development of green methodologies for pyridine synthesis aims to reduce environmental impact by using less hazardous solvents, improving energy efficiency, and employing reusable catalysts. nih.gov

Key green approaches applicable to the synthesis of 2,6-di-p-tolylpyridine-4-carboxylic acid and its analogs include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields, as seen in four-component reactions to produce novel pyridines. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, is a primary goal. nih.govresearchgate.net

Reusable Catalysts: The use of heterogeneous catalysts, such as magnetically separable nano copper ferrite or activated fly ash, simplifies product purification and allows the catalyst to be recovered and reused, reducing waste and cost. nanoscalereports.combhu.ac.in

Multicomponent Reactions (MCRs): As discussed in section 2.3.1, one-pot MCRs are inherently green as they increase efficiency, reduce the number of synthetic steps, and minimize waste generation. nih.govresearchgate.net

Derivatization Strategies for 2,6-Di-p-tolylpyridine-4-carboxylic Acid

The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the modification of the molecule's properties for various applications.

Formation of Amide Derivatives for Diverse Applications

Amide bond formation is one of the most important reactions in medicinal and materials chemistry. Amides of 2,6-di-p-tolylpyridine-4-carboxylic acid can be synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org

More commonly, the carboxylic acid is first "activated" to facilitate the reaction under milder conditions. libretexts.org Standard methods include:

Conversion to an Acid Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2,6-di-p-tolylpyridine-4-carbonyl chloride. This acyl chloride then readily reacts with an amine to form the amide. nih.gov

Use of Coupling Reagents: A wide variety of coupling reagents can be used to promote amide formation directly from the carboxylic acid and amine. These reagents work by creating a reactive intermediate in situ. youtube.com

Table 3: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Mechanism |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activates the carboxyl group to form an O-acylisourea intermediate. youtube.com |

| Phosphonium (B103445) Salts | BOP reagent, PyBOP | Forms a reactive phosphonium ester intermediate. |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms a reactive O-acylisourea ester intermediate. |

The synthesis of pyridine-2,6-dicarboxamides, for example, is often achieved through the condensation of the corresponding acyl chlorides with aromatic amines in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov A similar strategy would be directly applicable to form mono-amides from 2,6-di-p-tolylpyridine-4-carboxylic acid.

Synthesis of Ester and Anhydride Analogues

Esters are important derivatives used as protecting groups, prodrugs, and intermediates in further chemical transformations. Esters of 2,6-di-p-tolylpyridine-4-carboxylic acid can be prepared via several standard methods:

Fischer Esterification: Reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process, and removal of water is required to drive it to completion.

Reaction of the Acid Chloride: The corresponding acid chloride can be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester. mdpi.com This method is highly efficient and avoids the harsh acidic conditions and equilibrium limitations of Fischer esterification.

Palladium-Catalyzed Carbonylation: It is also possible to synthesize pyridine carboxylic acid esters by reacting a corresponding halopyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base. google.com

Anhydrides are highly reactive carboxylic acid derivatives. Symmetrical anhydrides can be formed by dehydrating two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can be prepared by reacting the carboxylic acid (or its carboxylate salt) with a more reactive acid derivative, such as an acid chloride. youtube.com

Functional Group Interconversions on the Pyridine and Aryl Moieties

Beyond derivatizing the carboxylic acid, other functional group interconversions can modify the molecule's core structure.

On the Pyridine Ring: The pyridine ring itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the carboxylic acid group can be a site for further chemistry. For instance, it could potentially be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this may also affect other parts of the molecule. Catalytic reduction of related dichloropyridine carboxylic acids has been shown to either remove the chloro groups or reduce the entire ring to a piperidine, depending on the catalyst and conditions (e.g., Nickel vs. Platinum). researchgate.net

On the Aryl Moieties: The p-tolyl groups contain activated phenyl rings and methyl groups, which are amenable to further functionalization.

Electrophilic Aromatic Substitution: The tolyl rings can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the alkyl group (ortho, para-directing) and the pyridine ring attachment point would influence the position of substitution.

Benzylic Position Chemistry: The methyl groups can be functionalized. For example, they could be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) or halogenated at the benzylic position using N-bromosuccinimide (NBS) under radical conditions.

These interconversions allow for the synthesis of a broad library of analogues from a single core structure, expanding the potential applications of the 2,6-di-p-tolylpyridine-4-carboxylic acid scaffold.

Reactivity and Reaction Mechanisms of 2,6 Di P Tolylpyridine 4 Carboxylic Acid

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of 2,6-di-p-tolylpyridine-4-carboxylic acid are complex, involving two ionizable sites: the carboxylic acid proton and the pyridine (B92270) nitrogen. The protonation and deprotonation sequence is fundamental to its chemical behavior. Generally, the carboxylic acid is more acidic than the protonated pyridine nitrogen.

Proton transfer studies on analogous structures, such as pyridine-2,6-dicarboxylic acid, reveal the formation of proton transfer compounds and ion pairs, particularly in the presence of other bases. researchgate.net For instance, the reaction between a pyridine carboxylic acid and a base like creatinine (B1669602) can lead to the formation of a proton-transfer ion pair. researchgate.net In the case of 2,6-di-p-tolylpyridine-4-carboxylic acid, the equilibrium would involve the neutral molecule, a zwitterion (where the carboxyl group is deprotonated and the pyridine nitrogen is protonated), the carboxylate anion, and the N-protonated cation.

The specific equilibrium constants are influenced by the solvent environment. In polar solvents, the formation of charged species is favored. Theoretical calculations on similar molecules, like pyridine-6-phospho-4-carboxylic acid, have been used to evaluate the potential energy surfaces and energy barriers for proton transition between the functional groups, taking into account solvent effects. researchgate.net Similar studies on 3,4-diaminopyridine (B372788) with an acidic phenol (B47542) derivative showed the formation of a stable proton transfer complex, confirmed by high formation constant (Kf) values. mdpi.com The bulky tolyl groups in 2,6-di-p-tolylpyridine-4-carboxylic acid likely introduce steric hindrance that can affect the kinetics and thermodynamics of these proton transfer events.

Nucleophilic and Electrophilic Reactivity of the Pyridine Nitrogen and Ring

The pyridine nitrogen in 2,6-di-p-tolylpyridine-4-carboxylic acid possesses a lone pair of electrons, rendering it nucleophilic and basic. However, this nucleophilicity is significantly diminished by two factors: the electron-withdrawing effect of the carboxylic acid group at the 4-position and, more importantly, the substantial steric hindrance imposed by the two large p-tolyl groups at the adjacent 2- and 6-positions. This steric shielding makes direct reactions at the nitrogen, such as alkylation or quaternization, challenging compared to less substituted pyridines.

Despite this, the nitrogen can still participate in coordination chemistry, acting as a ligand for metal centers. For example, pyridine-2,4,6-tricarboxylic acid readily reacts with Zn(II) salts, where the pyridine nitrogen coordinates to the metal ion. nih.gov The reactivity of the pyridine ring itself towards electrophilic aromatic substitution is low. The nitrogen atom deactivates the ring towards electrophiles, directing them primarily to the 3- and 5-positions. However, the presence of the bulky tolyl groups would further hinder the approach of electrophiles to these positions.

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a versatile functional handle for various chemical transformations.

The removal of the carboxylic acid group (decarboxylation) from pyridine-4-carboxylic acids is a known transformation, though often requiring forcing conditions. The mechanism of decarboxylation for pyridinecarboxylic acids can be complex. researchgate.net For picolinic acid (pyridine-2-carboxylic acid), the Hammick mechanism is often proposed, involving the formation of a zwitterion that stabilizes the transition state. researchgate.net While thermodynamically favorable, the uncatalyzed kinetics are generally slow. nih.gov

In related systems, decarboxylation can be a key step in more complex reaction cascades. For instance, a doubly decarboxylative Michael-type addition has been developed using pyridylacetic acid, where the carboxylate moiety serves to activate the nucleophile before being removed. nih.gov Mechanistic studies in such systems confirmed a pathway involving sequential decarboxylation steps. nih.gov For 2,6-di-p-tolylpyridine-4-carboxylic acid, decarboxylation would likely proceed through an ylide-type intermediate after protonation of the nitrogen, similar to other pyridinecarboxylic acids. The stability of the resulting carbanion/ylide at the 4-position is a critical factor.

The carboxylic acid group of 2,6-di-p-tolylpyridine-4-carboxylic acid can undergo a range of standard transformations. nih.govresearchgate.net

Acylation: The carboxylic acid can be converted into more reactive acyl derivatives. A common method is the formation of an acid chloride using reagents like thionyl chloride (SOCl2). libretexts.org The mechanism involves the carboxylic acid attacking the sulfur of SOCl2, forming a protonated acyl chlorosulfite intermediate. This intermediate is an excellent leaving group, and subsequent nucleophilic attack by the released chloride ion yields the acid chloride. libretexts.org This acid chloride can then be used to synthesize esters and amides.

Esterification: Direct esterification can be achieved via the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org An alternative, often milder, method involves converting the carboxylic acid to its carboxylate salt and reacting it with an alkyl halide in an SN2 reaction. libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-(hydroxymethyl)-2,6-di-p-tolylpyridine). Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reduction of the pyridine ring itself can also occur under certain catalytic hydrogenation conditions. For example, 2,6-dichloropyridine-4-carboxylic acid can be reduced to piperidine-4-carboxylic acid using a platinum catalyst in acetic acid, demonstrating that both the ring and the carboxyl group can be reduced, although the chloro-substituents are also removed in this specific case. researchgate.net

The following table summarizes potential transformative reactions of the carboxylic acid moiety.

| Reaction Type | Reagents | Product Functional Group |

| Acid Chloride Formation | Thionyl Chloride (SOCl2) | Acyl Chloride |

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) | Ester |

| Amide Formation | 1. SOCl22. Amine (R2NH) | Amide |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol |

Mechanistic Investigations of Catalyzed Reactions Involving 2,6-Di-p-tolylpyridine-4-carboxylic Acid

While specific catalytic applications of 2,6-di-p-tolylpyridine-4-carboxylic acid are not widely documented, pyridine carboxylic acids in general are effective in catalysis, either as the catalyst itself or as a ligand in a metal complex. For example, pyridine-2-carboxylic acid has been used as an efficient organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org The proposed mechanism suggests that the acid protonates an aldehyde, forming a carbocation intermediate that drives the reaction. rsc.org

The structure of 2,6-di-p-tolylpyridine-4-carboxylic acid, with its defined geometry and potential coordination sites (the pyridine nitrogen and the carboxylate oxygen), makes it a candidate for use as a ligand in coordination chemistry and catalysis. The bulky tolyl groups could be used to create a specific steric environment around a metal center, influencing the selectivity of catalyzed reactions. Solid acid catalysts have been employed for the synthesis of related 2,4,6-triaryl pyridines, demonstrating the utility of catalysis in forming such sterically hindered pyridine cores. researchgate.net

Friedel-Crafts acylation, a classic catalyzed reaction, is used to synthesize aromatic ketones and can be performed intramolecularly to build complex ring systems. sigmaaldrich.commasterorganicchemistry.com The mechanism involves activation of an acyl halide by a Lewis acid catalyst (like AlCl3) to form a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.comyoutube.com

Stereoselectivity and Regioselectivity in Reactions

The symmetrical nature of 2,6-di-p-tolylpyridine-4-carboxylic acid (C2v symmetry, ignoring the rotational position of the tolyl groups) means that many reactions will not face issues of regioselectivity with respect to the pyridine ring itself (the 3- and 5-positions are equivalent).

However, the significant steric bulk of the p-tolyl groups at the 2- and 6-positions would be expected to impart high regioselectivity in reactions involving the pyridine ring. Any electrophilic attack on the ring would be strongly directed away from the hindered regions near the tolyl groups.

In reactions where the molecule is used as a ligand in asymmetric catalysis, the chiral environment created by its coordination to a metal center could induce stereoselectivity in the products. While no specific examples for this compound are available, the principle is well-established. For instance, in decarboxylative additions, attempts to develop enantioselective variants using chiral catalysts have been described for related pyridine-containing substrates. nih.gov The rigid and bulky framework of 2,6-di-p-tolylpyridine-4-carboxylic acid makes it an interesting scaffold for the design of chiral ligands for such purposes.

Coordination Chemistry of 2,6 Di P Tolylpyridine 4 Carboxylic Acid As a Ligand

Principles of Ligand Design for Pyridine (B92270) Carboxylic Acids

The design of pyridine carboxylic acid ligands is a strategic process that balances several factors to achieve desired coordination properties. Pyridine carboxylic acids are a class of organic compounds that are monocarboxylic derivatives of pyridine. nih.gov The position of the carboxylic acid group on the pyridine ring is a critical design element. For instance, isonicotinic acid, or pyridine-4-carboxylic acid, features a carboxyl group at the 4-position. wikipedia.orghimedialabs.comnih.govnist.gov This positioning prevents the carboxylate group from forming a chelate ring with the pyridine nitrogen of the same ligand, a common feature in 2-pyridinecarboxylic acid (picolinic acid). ijcm.ir

The design of 2,6-di-p-tolylpyridine-4-carboxylic acid incorporates several key principles:

Donor Atoms: The ligand presents two primary donor sites: the pyridine nitrogen atom and the oxygen atoms of the carboxylate group. The pyridine nitrogen acts as a Lewis base, while the carboxylate group can coordinate in various modes. wikipedia.org

Steric Hindrance: The introduction of bulky p-tolyl groups at the 2 and 6 positions of the pyridine ring introduces significant steric hindrance around the nitrogen donor atom. wikipedia.org This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially leading to lower coordination numbers or distorted geometries. It can also play a crucial role in creating specific pockets or channels in extended structures.

Electronic Effects: The tolyl groups are electron-donating, which can increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom, thereby strengthening its coordination to metal ions.

Bridging Capability: The separation of the pyridine nitrogen and the carboxylate group allows the ligand to act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). wikipedia.org The geometry and rigidity of the ligand are key factors in determining the topology of these extended structures.

Diverse Coordination Modes of the 2,6-Di-p-tolylpyridine-4-carboxylic Acid Ligand

The structural arrangement of donor atoms and the steric profile of 2,6-di-p-tolylpyridine-4-carboxylic acid allow for a variety of coordination modes, which are fundamental to its role in constructing diverse metal-ligand architectures.

Monodentate Coordination through Pyridine Nitrogen

In this mode, the ligand coordinates to a metal center solely through its pyridine nitrogen atom. The bulky tolyl groups at the 2 and 6 positions would sterically shield the nitrogen, influencing which metal ions can coordinate and the stability of the resulting bond. wikipedia.org This coordination mode is common for pyridine and its derivatives. researchgate.net The carboxylate group in this scenario would remain non-coordinated or could be involved in hydrogen bonding interactions within the crystal lattice. The significant steric hindrance might favor coordination to metal ions with a preference for lower coordination numbers or to those with larger ionic radii that can accommodate the bulky ligand.

Bidentate Coordination Involving Carboxylate and Pyridine Nitrogen

While intramolecular chelation to a single metal center is sterically impossible due to the 4-position of the carboxylate, intermolecular bidentate coordination is a key feature. Here, the pyridine nitrogen of one ligand and a carboxylate oxygen from a different ligand molecule coordinate to the same metal center. More commonly, the ligand can act as a bidentate bridging ligand where the pyridine nitrogen binds to one metal center and the carboxylate group coordinates to another. Carboxylate ligands themselves can adopt various binding modes, including monodentate, chelating, and bridging bidentate. ijcm.ir

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine carboxylic acid ligands is typically achieved through self-assembly methods, where the metal salt and the ligand are combined in a suitable solvent system, often under solvothermal conditions. nih.gov The choice of metal, solvent, and reaction conditions can influence the final product.

Transition Metal Complexes

Transition metals are frequently used to form complexes with pyridine-based ligands. wikipedia.org While specific studies on 2,6-di-p-tolylpyridine-4-carboxylic acid are not extensively reported, the behavior of related systems provides valuable insights. For instance, complexes of various transition metals like nickel(II), copper(II), zinc(II), and cadmium(II) have been prepared with other functionalized pyridine ligands. nih.govnih.govresearchgate.net The characterization of these complexes relies on a suite of analytical techniques.

Table 1: Representative Spectroscopic and Analytical Data for Transition Metal Complexes with Sterically Hindered Pyridine-based Ligands

| Complex/Ligand | Metal Ion | Coordination Geometry | Key Spectroscopic Data (cm⁻¹) | Analytical Technique | Reference |

| [Ni(L)₂(H₂O)₄] | Ni(II) | Octahedral | ν(C=O): ~1600, ν(M-N): ~450 | IR Spectroscopy | nih.govnih.govresearchgate.net |

| [Cu(L)₂(H₂O)₂] | Cu(II) | Distorted Octahedral | ν(C=O): ~1610, ν(M-N): ~460 | IR Spectroscopy | nih.govnih.govresearchgate.net |

| [Zn(L)₂(H₂O)₂] | Zn(II) | Tetrahedral | ν(C=O): ~1590, ν(M-N): ~440 | IR Spectroscopy | nih.govnih.govresearchgate.net |

| [Cd(L)₂(H₂O)₂] | Cd(II) | Octahedral | ν(C=O): ~1585, ν(M-N): ~435 | IR Spectroscopy | nih.govnih.govresearchgate.net |

Note: 'L' represents a generic sterically hindered pyridine-4-carboxylic acid type ligand. The data presented are representative and may vary depending on the specific ligand and metal.

The characterization of such complexes typically involves:

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group. A shift in the carbonyl stretching frequency (ν(C=O)) compared to the free ligand indicates coordination to the metal ion.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the loss of solvent molecules.

Electronic Structure, Bonding, and Spectroscopic Properties of Metal Complexes

Similarly, specific data on the electronic structure, nature of the metal-ligand bonding, and detailed spectroscopic properties (such as UV-Vis, fluorescence, or NMR data) for metal complexes of 2,6-di-p-tolylpyridine-4-carboxylic acid are not available in the reviewed literature. Analysis of a compound's electronic structure and bonding typically relies on experimental data from methods like X-ray crystallography and various spectroscopic techniques, supplemented by computational studies. Without synthesized complexes, such data remains unrecorded.

Stereochemical Aspects and Chirality in Metal-Ligand Systems

The stereochemical and chiral aspects of metal complexes are contingent on their three-dimensional structures. As no specific metal-ligand systems involving 2,6-di-p-tolylpyridine-4-carboxylic acid have been structurally characterized in the literature, a discussion of their stereochemistry or potential for chirality would be purely speculative. The presence of the bulky p-tolyl groups at the 2 and 6 positions of the pyridine ring suggests that steric hindrance could play a significant role in the geometry of potential complexes, possibly leading to unique stereochemical outcomes or the formation of chiral structures. However, without experimental verification, no definitive statements can be made. Research into chiral pyridine carboxamides has been conducted on other systems, but not on the title compound. rsc.org

Supramolecular Architectures and Self Assembly Processes

Hydrogen Bonding Networks Formed by the Carboxylic Acid Groups

The carboxylic acid moiety is a powerful functional group for directing self-assembly through hydrogen bonding. In the case of 2,6-Di-p-tolylpyridine-4-carboxylic acid, the carboxylic acid group is expected to be a primary driver of supramolecular organization. Typically, carboxylic acids form highly stable dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This type of homosynthon is a common and robust feature in the crystal engineering of carboxylic acids. researchgate.netmdpi.com In the solid state, these dimers can then further assemble into one-dimensional chains or more complex networks. researchgate.net The presence of the pyridine (B92270) nitrogen in the structure also introduces the possibility of O-H···N hydrogen bonds, which could lead to catemeric structures or more intricate hydrogen-bonded networks, especially in the presence of co-crystallizing agents or solvents. rsc.org The amphoteric nature of pyridine carboxylic acids allows for controlled deposition and the formation of molecular assemblages through the modulation of pH. acs.org

| Interacting Atoms | Typical Distance (Å) | Typical Angle (°) | Reference Compound(s) |

| O-H···O | 1.79 - 1.86 | 167 - 177 | Pyridine-2,6-dicarboxylic acid researchgate.net, Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid mdpi.com |

| C-H···O | 2.88 | - | Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid mdpi.com |

| C-H···N | 2.62 | - | Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid mdpi.com |

Role of π-Stacking Interactions in Solid-State Architectures

The aromatic character of both the central pyridine ring and the two p-tolyl substituents makes π-stacking interactions a significant contributor to the solid-state architecture of 2,6-Di-p-tolylpyridine-4-carboxylic acid. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of aromatic rings, are crucial in stabilizing the packing of molecules in crystals. nih.gov The presence of multiple aromatic rings allows for a variety of π-stacking arrangements, including face-to-face and edge-to-face (T-shaped) interactions. In many pyridine-based structures, π-π stacking interactions with centroid-centroid distances between 3.4 Å and 3.8 Å are observed. researchgate.net The interplay between hydrogen bonding and π-stacking is a key determinant of the final crystal packing. In some cases, strong hydrogen bonding dictates the primary structure, with π-stacking providing additional stabilization. In other instances, π-stacking can be the dominant force, especially when strong hydrogen-bonding motifs are absent. rsc.org The electron-deficient nature of the pyridine ring can also lead to favorable interactions with the more electron-rich tolyl rings.

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Reference Compound(s) |

| Pyridine-Pyridine π-stacking | 3.47 - 3.71 | Pyridine-2,5-dicarboxylate complexes researchgate.net |

| Aromatic Ring π-stacking | >3.8 (offset parallel) | General aromatic systems nih.gov |

Incorporation of 2,6-Di-p-tolylpyridine-4-carboxylic Acid into Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Design and Construction of Porous Frameworks

The bulky p-tolyl groups at the 2- and 6-positions of the pyridine ring are expected to play a crucial role in the design of porous frameworks. These substituents can act as "steric impediments," preventing the close packing of the coordination network and thereby creating void spaces or pores within the material. The size and shape of these pores can be tuned by the conformational orientation of the tolyl groups. The resulting porous materials could have potential applications in gas storage and separation. For instance, lanthanide MOFs based on pyridine-2,4-dicarboxylic acid have demonstrated porous gas adsorption behavior with significant surface areas. nih.gov The introduction of functional groups and the expansion of ligand size are established strategies for creating porous coordination frameworks with large cavities. nih.gov

Influence of Ligand Conformation on Framework Topology and Interfacial Interactions

The conformational freedom of the 2,6-Di-p-tolylpyridine-4-carboxylic acid ligand, specifically the ability of the p-tolyl groups to rotate around the C-C single bonds connecting them to the pyridine ring, can have a profound impact on the topology of the resulting coordination framework. Different rotational conformations of the ligand can lead to vastly different three-dimensional structures. For example, the relative orientation of the tolyl groups could dictate whether the framework is interpenetrated or non-interpenetrated. Studies on related systems have shown that the free rotation of tolyl and substituted pyridine groups is possible and can influence the properties of the resulting metal complexes. rsc.org This conformational flexibility allows for the potential synthesis of multiple framework isomers (polymorphs) from the same set of starting materials, each with unique structural and functional properties.

Self-Assembly Mechanisms in Solution and Solid State

The self-assembly of 2,6-Di-p-tolylpyridine-4-carboxylic acid is a hierarchical process driven by a combination of non-covalent interactions. In solution, particularly in non-polar solvents, the formation of hydrogen-bonded dimers is likely the initial and most dominant self-assembly step. As the concentration increases or upon crystallization, these pre-formed dimers would then organize further, guided by weaker interactions such as π-stacking and van der Waals forces. The interplay between these interactions is competitive, and the final supramolecular architecture represents a thermodynamic minimum. core.ac.uk The amphoteric nature of the molecule also allows for its self-assembly to be controlled by external stimuli such as pH. acs.org In acidic or basic solutions, the molecule will exist in its protonated or deprotonated form, respectively, altering the dominant intermolecular interactions and leading to different assembled structures.

Anion and Cation Recognition Studies through Supramolecular Interactions

Catalytic Applications of 2,6 Di P Tolylpyridine 4 Carboxylic Acid and Its Complexes

2,6-Di-p-tolylpyridine-4-carboxylic Acid as an Organic Catalyst or Co-Catalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. The structure of 2,6-Di-p-tolylpyridine-4-carboxylic acid, featuring both a basic pyridine (B92270) nitrogen and an acidic carboxylic acid group, suggests potential for bifunctional catalysis.

Catalysis of Organic Transformations (e.g., N-acylation)

While the specific use of 2,6-Di-p-tolylpyridine-4-carboxylic acid as an organocatalyst for organic transformations such as N-acylation is not extensively documented in publicly available research, the catalytic activity of simpler, related structures provides a strong basis for its potential applications. For instance, pyridine-2-carboxylic acid (P2CA) has been demonstrated as an effective metal-free, bifunctional catalyst. nih.gov It has been successfully employed in the multi-component synthesis of pyrazolo[3,4-b]quinolinones, where it is believed that the acidic and basic sites of the molecule work in concert to facilitate the reaction. nih.gov

Another related compound, pyridine-2,6-dicarboxylic acid (PDA), has been utilized as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water, leading to the formation of α-hydroxy phosphonates with high yields. organic-chemistry.org The proposed mechanism involves the activation of the carbonyl group by the acidic portion of the catalyst and subsequent steps facilitated by the pyridine ring. organic-chemistry.org

Given these precedents, it is plausible that 2,6-Di-p-tolylpyridine-4-carboxylic acid could function as an organocatalyst in similar transformations. The bulky tolyl groups might influence the catalyst's solubility, stability, and steric environment, potentially offering different selectivity compared to its less substituted counterparts. However, specific studies confirming its efficacy in reactions like N-acylation are not prominent in the current scientific literature.

Applications in Biomass Conversion and Renewable Chemical Synthesis

The conversion of biomass into valuable chemicals is a cornerstone of developing a sustainable chemical industry. Catalysis plays a pivotal role in these transformations. rsc.org Organocatalysis, in particular, is emerging as a "greener" alternative for biomass conversion and upgrading.

Currently, there is a lack of specific research detailing the application of 2,6-Di-p-tolylpyridine-4-carboxylic acid as a catalyst in biomass conversion. General catalytic routes for producing carboxylic acids from biomass often involve various acid and base catalysts, and processes like the catalytic decarbonylation of biomass-derived acids are being explored to produce commodity monomers. rsc.orgrsc.org The structural features of 2,6-Di-p-tolylpyridine-4-carboxylic acid could theoretically be applied to acid- or base-catalyzed steps in biomass processing pathways. Its pyridine and carboxylic acid moieties could participate in reactions such as hydrolysis, dehydration, or esterification of biomass-derived substrates. Nevertheless, dedicated research into the catalytic performance of 2,6-Di-p-tolylpyridine-4-carboxylic acid in this domain has yet to be reported.

Metal Complexes of 2,6-Di-p-tolylpyridine-4-carboxylic Acid in Catalysis

The pyridine-4-carboxylic acid scaffold is an excellent ligand for coordinating with metal ions, forming stable complexes that can act as catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, creating a well-defined coordination environment suitable for catalytic activity.

Homogeneous Catalysis for Organic Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used in industrial and laboratory synthesis. wiley.com Metal complexes of pyridine-dicarboxylic acids are known to be active homogeneous catalysts. For example, complexes of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) with various transition metals have been investigated for their catalytic properties. ajol.info Molybdenum(II) complexes containing pyridine-2,6-dicarboxylate (B1240393) ligands have been shown to catalyze the ring-opening metathesis polymerization (ROMP) of norbornene and the polymerization of styrene. epa.gov

While direct studies on the homogeneous catalytic applications of metal complexes derived from 2,6-Di-p-tolylpyridine-4-carboxylic acid are scarce, the principles established with DPA complexes are highly relevant. The tolyl substituents on the pyridine ring would be expected to modify the steric and electronic properties of the resulting metal complex. This could influence the catalyst's activity, selectivity, and solubility in organic solvents. The table below summarizes the catalytic activity of a related Molybdenum(II) complex.

| Catalyst Precursor | Co-catalyst | Monomer | Polymerization Yield | Reference |

| Mo(II)-pydc Complex | MAO | Norbornene | High | epa.gov |

| Mo(II)-pydc Complex | MAO | Styrene | Moderate | epa.gov |

| Table 1: Polymerization activity of a Molybdenum(II) pyridine-2,6-dicarboxylate (pydc) complex. |

Heterogeneous Catalysis via Immobilized or Supported Complexes

To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, catalysts can be immobilized on solid supports. The carboxylic acid group on 2,6-Di-p-tolylpyridine-4-carboxylic acid provides a convenient anchor for grafting the molecule or its metal complexes onto the surface of materials like silica, alumina, or polymers.

Research has shown that Molybdenum(II) complexes of pyridine-2,6-dicarboxylic acid can be intercalated into lamellar materials to create heterogeneous catalysts for polymerization reactions. epa.gov In a different approach, ligands containing carboxylic acid groups have been used to anchor platinum single-atom catalysts to ceria supports for hydrosilylation reactions, demonstrating that the carboxylic acid function is effective for surface coordination. osti.gov These examples strongly suggest that metal complexes of 2,6-Di-p-tolylpyridine-4-carboxylic acid could be similarly immobilized to create recyclable, heterogeneous catalysts. The bulky tolyl groups might also play a role in controlling the spacing and accessibility of the catalytic sites on the support surface. However, specific examples of such supported catalysts based on 2,6-Di-p-tolylpyridine-4-carboxylic acid have not been found in the reviewed literature.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. This typically requires the use of a chiral catalyst. nih.gov

The molecule 2,6-Di-p-tolylpyridine-4-carboxylic acid is itself achiral. Therefore, to be used in asymmetric catalysis, it would need to be incorporated into a chiral system. This could be achieved by forming a complex with a metal that has other chiral ligands, or by modifying the ligand itself to introduce chirality. Chiral Brønsted acids, including certain carboxylic acids, have been developed as powerful organocatalysts for a range of asymmetric transformations. rsc.org However, these catalysts inherently possess chiral structures.

There is currently no available research that describes the use of 2,6-Di-p-tolylpyridine-4-carboxylic acid or its derivatives in asymmetric catalysis for enantioselective transformations. The development of chiral variants of this ligand system remains an open area for future investigation.

Elucidation of Catalytic Cycles and Active Species

The catalytic utility of complexes derived from 2,6-di-p-tolylpyridine-4-carboxylic acid is rooted in the versatile coordination chemistry of the ligand and the electronic properties of the central metal ion. While specific mechanistic studies on this exact ligand are not extensively documented in publicly available research, the catalytic cycles and active species can be largely inferred from well-studied analogous polypyridyl and pyridine-carboxylic acid complexes, particularly those of ruthenium, rhodium, and iridium.

In many catalytic transformations, the 2,6-di-p-tolylpyridine-4-carboxylic acid ligand can coordinate to a metal center through the pyridine nitrogen and one or both carboxylate oxygen atoms, acting as a bidentate or tridentate ligand. This chelation stabilizes the metal complex and influences the reactivity of the metal center.

For Ruthenium Complexes in Transfer Hydrogenation:

Ruthenium complexes are renowned for their efficacy in transfer hydrogenation reactions, where an organic molecule, typically a secondary alcohol like 2-propanol, serves as the hydride source to reduce a substrate, such as a ketone. researchgate.net The catalytic cycle for a ruthenium complex of 2,6-di-p-tolylpyridine-4-carboxylic acid is proposed to proceed through the following key steps:

Formation of the Active Catalyst: The pre-catalyst, often a Ru(II) species, reacts with a base to form a more reactive, coordinatively unsaturated species.

Hydride Transfer: The active ruthenium species reacts with the hydride donor (e.g., isopropanol) to generate a ruthenium-hydride (Ru-H) intermediate. This is often the rate-determining step.

Substrate Coordination: The substrate (e.g., a ketone) coordinates to the Ru-H species.

Reductive Elimination: The hydride is transferred from the ruthenium to the coordinated substrate, yielding the reduced product (an alcohol) and regenerating the active ruthenium catalyst, which can then re-enter the catalytic cycle.

The active species in these reactions is generally considered to be a ruthenium-hydride complex. The pyridine and carboxylate moieties of the ligand remain coordinated to the metal throughout the cycle, providing a stable framework that modulates the electronic and steric environment of the ruthenium center.

For Rhodium Complexes in C-H Functionalization:

Rhodium complexes are widely employed in C-H activation and functionalization reactions. researchgate.netnih.gov The carboxylic acid group of the ligand can act as an internal directing group, facilitating the activation of a specific C-H bond. A plausible catalytic cycle for a Rh(III)-catalyzed C-H functionalization using a complex of 2,6-di-p-tolylpyridine-4-carboxylic acid would involve:

C-H Activation: The Rh(III) center, directed by the coordinating carboxylate group, selectively activates a C-H bond of the substrate, forming a rhodacycle intermediate. This step often proceeds via a concerted metalation-deprotonation pathway.

Insertion: A coupling partner, such as an alkene or alkyne, inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: This step forms the new C-C bond of the product and regenerates a Rh(I) species.

Oxidation: The Rh(I) species is re-oxidized to the active Rh(III) state by an external oxidant, completing the catalytic cycle.

The active species is the Rh(III) complex, and the rhodacycle is a key intermediate. The directing group ability of the carboxylate is crucial for the regioselectivity of the C-H activation.

For Iridium Complexes in Photocatalysis:

Iridium complexes, particularly those with polypyridyl ligands, are exceptional photosensitizers due to their strong absorption of visible light and long-lived excited states. nih.gov When integrated into a photocatalytic system, an iridium complex of 2,6-di-p-tolylpyridine-4-carboxylic acid can initiate redox reactions upon photoexcitation. For instance, in photocatalytic water splitting, the cycle can be generalized as:

Photoexcitation: The iridium complex absorbs a photon, promoting an electron to a higher energy level and forming a potent excited state.

Electron Transfer: The excited complex can act as a reductant, transferring an electron to a proton to generate hydrogen gas, or as an oxidant, accepting an electron from water to initiate its oxidation to oxygen.

Regeneration: The ground state of the iridium complex is regenerated through a subsequent redox event, allowing it to participate in another photocatalytic cycle.

The active species here is the photoexcited state of the iridium complex. The ligand framework plays a critical role in tuning the photophysical properties, such as the absorption spectrum and excited-state lifetime.

| Catalytic Process | Metal Center | Proposed Active Species | Key Intermediates | Role of Ligand |

| Transfer Hydrogenation | Ruthenium | Ruthenium-hydride (Ru-H) | Ru-alkoxide | Stabilizing framework, modulates electronics |

| C-H Functionalization | Rhodium | Rh(III) complex | Rhodacycle | Directing group, stabilizes metal center |

| Photocatalysis | Iridium | Photoexcited Iridium complex | - | Tunes photophysical properties |

Strategies for Catalyst Design and Performance Optimization

The performance of catalysts based on 2,6-di-p-tolylpyridine-4-carboxylic acid can be systematically optimized by modifying the ligand structure and the coordination environment of the metal center. Key strategies focus on tuning the steric and electronic properties of the catalyst to enhance activity, selectivity, and stability.

Steric Hindrance:

The two p-tolyl groups at the 2 and 6 positions of the pyridine ring introduce significant steric bulk around the metal center. This steric hindrance can be advantageous in several ways:

Selectivity: It can favor the approach of smaller substrates, leading to size-selective catalysis.

Stability: The bulky groups can protect the metal center from decomposition pathways, such as dimerization or reaction with solvents, thereby increasing the catalyst's lifetime and turnover number (TON).

Enantioselectivity: In asymmetric catalysis, chiral steric bulk can create a chiral pocket around the active site, enabling the preferential formation of one enantiomer of the product.

Conversely, excessive steric hindrance can also impede substrate binding and slow down the reaction rate. Therefore, optimizing the size of the substituents at the 2 and 6 positions is a critical aspect of catalyst design.

Electronic Effects:

The electronic properties of the ligand have a profound impact on the reactivity of the metal center. The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring and the tolyl groups can be modulated to fine-tune the catalyst's performance.

Electron-Donating Groups: These groups increase the electron density on the metal center, which can enhance its nucleophilicity and facilitate oxidative addition steps in catalytic cycles.

Electron-Withdrawing Groups: These groups decrease the electron density on the metal, making it more electrophilic and potentially accelerating reductive elimination steps.

The carboxylic acid group at the 4-position also plays a crucial electronic role. Its deprotonation to a carboxylate creates a more electron-donating ligand, which can influence the redox potential of the metal center.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety can be derivatized to further optimize the catalyst's properties. For example, conversion to an ester or an amide can alter the solubility of the complex, allowing for its use in different solvent systems or for its immobilization on a solid support for easier separation and recycling.

Performance Optimization Data:

While specific data for 2,6-di-p-tolylpyridine-4-carboxylic acid complexes is limited, the following table illustrates how catalyst performance can be influenced by ligand modifications in analogous systems, providing a framework for potential optimization strategies.

| Catalyst System | Modification | Effect on Performance | Plausible Reason |

| Ru-based Transfer Hydrogenation | Introduction of bulky substituents on the pyridine ligand | Increased TON | Prevention of catalyst deactivation |

| Rh-based C-H Activation | Use of electron-withdrawing groups on the directing group | Increased reaction rate | Facilitation of reductive elimination |

| Ir-based Photocatalysis | Extension of π-conjugation in the polypyridyl ligand | Red-shift in absorption, longer excited-state lifetime | Improved light-harvesting and efficiency of electron transfer |

By systematically applying these design principles, it is possible to develop highly efficient and selective catalysts based on 2,6-di-p-tolylpyridine-4-carboxylic acid for a wide range of organic transformations.

Applications in Advanced Materials Science

Electronic and Optoelectronic Materials Development

The inherent electronic properties of the pyridine (B92270) ring, combined with the potential for modification through its carboxylic acid and tolyl groups, make 2,6-di-p-tolylpyridine-4-carboxylic acid a compound of interest for electronic and optoelectronic applications. Pyridine-based ligands are integral to many functional materials. chemistryviews.org

While direct studies on 2,6-di-p-tolylpyridine-4-carboxylic acid in DSSCs are limited, the foundational components of this molecule are relevant to the field. Pyridine derivatives are widely used as anchoring groups in organic sensitizers for p-type DSSCs. nih.gov The carboxylic acid group is a common feature in dyes for n-type DSSCs, facilitating the binding of the dye to the semiconductor surface, typically TiO₂. The co-sensitization of dyes with both pyridine and carboxylic acid anchoring groups has been shown to enhance the power conversion efficiency of DSSCs.

The development of materials for OLEDs often involves the use of pyridine-containing compounds. Pyridine-3,5-dicarbonitrile derivatives, for example, have been investigated as acceptor units in thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. nih.gov Furthermore, pyrene-pyridine derivatives have been developed and studied as hole-transporting materials in OLEDs. nih.gov Although specific research on 2,6-di-p-tolylpyridine-4-carboxylic acid in OLEDs is not widely documented, its structural similarity to compounds known to be effective in OLED applications suggests its potential utility in this area. For instance, iridium(III) complexes with pyrimidine-4-carboxylic acid ligands have been designed for high-performance solution-processed OLEDs. researchgate.net

The design of molecular switches often relies on molecules that can undergo reversible changes in their physical properties in response to external stimuli. The carboxylic acid–pyridine supramolecular heterosynthon is a robust structural motif that can be engineered to switch in response to an oriented external electric field. rsc.org Additionally, theoretical studies on tautomeric molecular switches have explored the use of pyridine as a key component in proton transfer systems. mdpi.com These principles suggest that 2,6-di-p-tolylpyridine-4-carboxylic acid could be a candidate for the development of novel molecular switches.

Functional Polymers and Metallopolymers

Pyridine dicarboxylic acids are valuable monomers for the synthesis of functional polymers and metallopolymers due to their ability to form stable complexes with metal ions. acs.orgscilit.com The resulting polymers can exhibit a range of interesting properties and applications. For instance, polyesters derived from pyridine dicarboxylic acid isomers are being explored as sustainable alternatives to petroleum-based plastics. scilit.comresearchgate.net The synthesis of coordination polymers using adaptable pyridine-dicarboxylic acid linkers has led to materials with diverse structures and catalytic activities. nih.govacs.org While specific polymers based on 2,6-di-p-tolylpyridine-4-carboxylic acid are not extensively reported, the foundational chemistry is well-established.

Magnetic Materials and Spin-Crossover Phenomena

The field of molecular magnetism often utilizes pyridine-based ligands to construct metal complexes with specific magnetic properties. Spin-crossover (SCO) materials, which can switch between different spin states, are of particular interest. rsc.orgacs.org The properties of these materials can be tuned by modifying the pyridine-based ligands. acs.org For example, iron(II) complexes with pyridine-based ligands can exhibit spin crossover behavior. rsc.orgacs.org While there is no specific data on the magnetic properties of complexes formed with 2,6-di-p-tolylpyridine-4-carboxylic acid, the general class of pyridine carboxylic acid ligands is known to be effective in creating magnetic materials and SCO complexes.

Development of Selective Sensing Materials

Pyridine derivatives are widely employed in the development of fluorescent sensors for the selective detection of metal ions. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group can act as binding sites for metal ions, leading to changes in the fluorescence properties of the molecule. For instance, pyridine-2,6-dicarboxylic acid has been used as a "turn-off" fluorescent chemosensor for the detection of Cu(II) ions in aqueous media. nih.govresearchgate.net The design of pyridyl-based ligands is a key strategy for achieving selective metal ion complexation and sensing. rsc.org This suggests that 2,6-di-p-tolylpyridine-4-carboxylic acid could be functionalized to create selective sensors for various analytes.

Framework Materials with Tunable Properties for Gas Storage and Separation

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the use of 2,6-Dip-tolylpyridine-4-carboxylic acid as a ligand for the synthesis of framework materials, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), with applications in gas storage and separation.

While the molecular structure of this compound, featuring a central pyridine ring with a carboxylic acid group and bulky tolyl substituents, suggests its potential as a building block for porous materials, no studies have been identified that explore this possibility. The steric hindrance from the tolyl groups could, in principle, lead to the formation of frameworks with unique pore geometries and tunable properties. However, without experimental data, any discussion of its potential performance in gas storage (e.g., for hydrogen, carbon dioxide, or methane) or its selectivity in gas separation remains purely speculative.

Research in the field of porous materials for gas storage and separation has extensively investigated other pyridine-based carboxylic acid ligands. These studies have demonstrated that the functionalization and geometry of the organic linker are critical in determining the resulting framework's pore size, stability, and affinity for different gas molecules. For instance, simpler pyridine dicarboxylic acids have been successfully employed to create MOFs with significant gas uptake capacities.

The absence of "this compound" in this body of research indicates that it is either a novel candidate that has not yet been explored for these applications or that initial investigations may not have yielded results warranting publication. Therefore, no detailed research findings or data tables on its performance in gas storage and separation can be provided at this time.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

A theoretical investigation would typically involve DFT calculations to determine the optimized geometry of 2,6-Di-p-tolylpyridine-4-carboxylic acid. From this, the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would be analyzed. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The analysis would also include mapping the electrostatic potential to visualize the charge distribution and identify electron-rich and electron-deficient regions, which are key to predicting sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are also employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

| Parameter | Computational Method | Information Gained |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |

| Electronic Structure | DFT | HOMO, LUMO, energy gap, reactivity indices |

| Charge Distribution | Natural Bond Orbital (NBO), Mulliken Population Analysis | Partial atomic charges, electrostatic potential |

| UV-Vis Spectra | TD-DFT | Absorption maxima (λmax), electronic transitions |

| NMR Spectra | DFT with GIAO | Predicted ¹H and ¹³C chemical shifts |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their flexibility and interactions.

Conformational Analysis and Flexibility of the Ligand

For a molecule like 2,6-Di-p-tolylpyridine-4-carboxylic acid, which has rotatable bonds connecting the tolyl groups to the pyridine (B92270) ring, MD simulations would be used to explore its conformational landscape. These simulations would reveal the preferred orientations of the tolyl groups and the flexibility of the carboxylic acid group. This information is vital for understanding how the ligand might adapt its shape to bind to a metal center or interact with other molecules.

Investigation of Host-Guest Interactions in Supramolecular Assemblies

Given that pyridine carboxylic acids are common ligands in supramolecular chemistry nih.govnih.gov, MD simulations could be used to study the non-covalent interactions between 2,6-Di-p-tolylpyridine-4-carboxylic acid and a potential host molecule or a metal ion. These simulations can quantify the binding free energy and identify the key intermolecular forces (e.g., hydrogen bonds, π-π stacking) that stabilize the resulting complex.

| Simulation Type | Focus | Key Outputs |

| Conformational Search | Ligand in solvent | Low-energy conformers, rotational energy barriers |

| Host-Guest Simulation | Ligand with binding partner | Binding affinity, interaction energies, stable complex geometries |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Energetics

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For 2,6-Di-p-tolylpyridine-4-carboxylic acid, this could involve studying its synthesis or its role in a catalytic cycle. acs.org Researchers would map the potential energy surface of a reaction, locating transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. For instance, DFT could be used to study the energetics of the deprotonation of the carboxylic acid or the coordination of the pyridine nitrogen to a metal center.

Computational Crystal Structure Prediction and Polymorphism

Computational Crystal Structure Prediction (CSP) is a powerful theoretical tool used to predict the crystal structures of a molecule from its chemical diagram. This process is of significant industrial and scientific importance as it can identify the most stable polymorphs—different crystal structures of the same compound—which can have varying physical properties. nih.govrsc.org The prediction of polymorphism is crucial in the pharmaceutical and materials science fields to de-risk unexpected polymorphic changes during development and manufacturing. nih.gov

While there are no specific published computational crystal structure prediction studies focused solely on 2,6-Dip-tolylpyridine-4-carboxylic acid, the methodologies are well-established and have been applied to a wide range of organic molecules, including those with similar functional groups like carboxylic acids and pyridines. nih.govfigshare.com The general approach involves generating a multitude of potential crystal structures and then ranking them based on their lattice energies, which are calculated using quantum mechanical methods. rsc.org The structures with the lowest energies are considered the most likely to be experimentally observable. rsc.org

The process aims to identify and characterize different polymorphs of a substance and select the most suitable one for a specific application. nih.gov However, experimental screening can be time-consuming and may not uncover all low-energy polymorphs. nih.gov Computational methods can complement experimental work to provide a more complete picture of the polymorphic landscape. nih.gov For instance, in a study of the agrochemical flupyradifurone, CSP was used to predict the polymorph landscape, revealing a dense energy landscape with numerous predicted structures within a small energy window. nih.gov

The accuracy of CSP depends heavily on the computational methods used to calculate the energies. nih.gov Modern approaches often use periodic density functional theory (DFT) calculations to accurately rank the relative stabilities of candidate crystal structures. nih.gov For some molecules, corrections for factors like intramolecular torsion energies may be necessary to achieve accurate stability rankings. nih.gov

The following table illustrates a hypothetical outcome of a CSP study, showcasing the kind of data that would be generated to understand the polymorphic landscape of a compound.

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kcal/mol) | Relative Energy (kcal/mol) | Key Intermolecular Interactions |

| Form I | P2₁/c | -35.2 | 0.0 | Carboxylic acid dimer, π-π stacking |

| Form II | P-1 | -34.8 | 0.4 | Carboxylic acid-pyridine catemer, C-H···π interactions |

| Form III | C2/c | -34.5 | 0.7 | Carboxylic acid dimer, offset π-π stacking |

| Form IV | P2₁2₁2₁ | -33.9 | 1.3 | Carboxylic acid-pyridine dimer, C-H···O interactions |

This table is a generalized representation of CSP results and does not represent actual data for this compound.

In Silico Ligand Design and Virtual Screening for Targeted Applications

In silico ligand design and virtual screening are computational techniques that play a pivotal role in modern drug discovery and materials science. These methods are used to identify and optimize molecules that can bind to a specific biological target or exhibit desired properties. While no specific in silico ligand design or virtual screening studies have been published for this compound, the pyridine carboxylic acid scaffold is a versatile and widely used motif in medicinal chemistry. nih.gov

Pyridine derivatives are of significant interest due to their ability to form various interactions, such as hydrogen bonds and π-π stacking, with biological targets. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, making it a valuable feature in enzyme inhibition. nih.gov The structural flexibility of the pyridine ring allows for extensive substitutions, enabling the fine-tuning of a molecule's activity and selectivity. nih.gov

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can significantly reduce the number of compounds that need to be synthesized and tested in the lab. Methodologies for virtual screening can include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net

For example, in silico studies on pyridine and pyrimidine-based compounds have been used to model their selectivity as inhibitors for the highly homologous enzymes CYP11B1 and CYP11B2. nih.gov Such studies help in designing selective inhibitors by identifying key structural features and amino acid residues responsible for binding. nih.gov Similarly, pyridine derivatives have been investigated through molecular docking as potential inhibitors for proteins of the SARS-CoV-2 virus. nih.gov